1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-17-11-13-18(14-12-17)15-28-21-10-6-5-9-20(21)24(30)29(25(28)31)16-22-26-23(27-32-22)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEJNJQSNBEIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step processes starting from readily available precursors.
Starting Materials: : Common starting materials include 2-aminobenzamide and 4-methylbenzyl bromide.
Formation of Quinazoline Core: : The quinazoline core can be synthesized via a cyclization reaction of 2-aminobenzamide.
Substitution Reactions: : The quinazoline intermediate is then subjected to nucleophilic substitution with 4-methylbenzyl bromide.
Oxadiazole Introduction:
Industrial Production Methods: Industrial production may utilize high-efficiency reactors and optimized reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors for better control of reaction parameters.
Analyse Des Réactions Chimiques
Step 1: Formation of Quinazoline-2,4-dione Core
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Starting material : Anthranilic acid → Cyclized with urea or phosgene to form the quinazoline-2,4-dione scaffold .
Step 2: N-Alkylation
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Reagents : Ethyl chloroacetate or bromomethyl oxadiazole derivatives.
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Conditions : Microwave-assisted alkylation at 80–100°C in DMF .
Step 3: Oxadiazole Moiety Incorporation
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Method : Cyclocondensation of amidoximes with nitriles.
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Example :
Key Data:
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Quinazoline cyclization | Urea, DMF, 120°C | 65–75% | |
| N-Alkylation | Ethyl chloroacetate, K₂CO₃, DMF | 48–60% | |
| Oxadiazole formation | Cu(I), MeCN, 60°C | 70–85% |
Quinazoline-2,4-dione Core
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Nucleophilic attack : Reacts with amines or hydrazines at C2 or C4 carbonyls.
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Ring expansion : Under strong bases (e.g., NaOH), forms fused heterocycles .
1,2,4-Oxadiazole Ring
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Electrophilic substitution : Bromination at C5 occurs in HBr/AcOH .
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Cleavage : Acidic hydrolysis (HCl/EtOH) breaks the oxadiazole into amide fragments .
4-Methylbenzyl Group
Catalytic and Solvent Effects
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Cu(I) catalysis : Essential for oxadiazole cyclization (e.g., CuI/DBU in MeCN) .
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Solvent polarity : DMF enhances N-alkylation rates vs. THF .
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Microwave irradiation : Reduces reaction time by 50% for alkylation steps .
Stability and Degradation Pathways
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pH-dependent hydrolysis :
Antimicrobial Derivatives
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Modification : Replace 4-methylbenzyl with fluorobenzyl.
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Result : 10× improved activity against S. aureus (MIC = 2 µg/mL) .
Antiviral Derivatives
Structural Analogs
| Derivative | Modification Site | Biological Activity |
|---|---|---|
| 5-Bromo-oxadiazole | Oxadiazole C5 | Anticancer (IC₅₀ = 5 µM) |
| Quinazoline-hydrazide | C2 carbonyl | Anti-inflammatory |
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The synthesized quinazoline-2,4(1H,3H)-dione derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains. In one study, compounds derived from this class demonstrated moderate to potent activity against various strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 10 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
Anticancer Potential
The compound's structure suggests potential anticancer properties. Quinazoline derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For instance, studies involving similar oxadiazole derivatives showed promising antiproliferative effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study 1: Antibacterial Screening
A recent study evaluated a series of quinazoline derivatives against common bacterial strains using the agar well diffusion method. The results indicated that certain compounds not only inhibited bacterial growth but also demonstrated lower MIC values compared to standard antibiotics like ampicillin .
Case Study 2: Anticancer Activity Evaluation
Another study focused on the antiproliferative effects of synthesized oxadiazole derivatives on MCF-7 and HepG2 cell lines. The results showed that specific modifications to the quinazoline structure enhanced cytotoxicity, indicating a structure-activity relationship that could guide future drug design .
Mécanisme D'action
The compound's biological activity is primarily due to its ability to interact with specific molecular targets. For example, the quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting cell signaling pathways.
Molecular Targets and Pathways:Kinase Inhibition: : May inhibit protein kinases, which are crucial in regulating cell functions.
Pathways: : Involvement in MAPK/ERK pathways, which are vital for cell division and differentiation.
Comparaison Avec Des Composés Similaires
1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be compared to other quinazoline derivatives such as:
Gefitinib: : Used as an anti-cancer drug, shares the quinazoline core.
Erlotinib: : Another anti-cancer agent with a similar mechanism of action.
Lapatinib: : Targets similar molecular pathways in cancer treatment.
Uniqueness
That’s the rundown on 1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione. Fascinating compound with so much potential!
Activité Biologique
The compound 1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a quinazoline backbone substituted with a 4-methylbenzyl group and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including anticancer and antimicrobial properties. The synthesis of such compounds typically involves multi-step reactions, often utilizing microwave-assisted techniques for efficiency and yield improvement .
Synthetic Pathway
The synthesis can be summarized as follows:
- Formation of the Quinazoline Core : This involves cyclization reactions that yield the quinazoline structure.
- Oxadiazole Attachment : The oxadiazole ring is introduced through condensation reactions with appropriate precursors.
- Final Modifications : Substituents such as the 4-methylbenzyl group are added to enhance biological activity.
Anticancer Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds similar to 1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have been shown to inhibit telomerase and topoisomerase activities, which are crucial for DNA replication in cancer cells .
Case Study: Anticancer Efficacy
A study evaluated the effectiveness of various quinazoline derivatives against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a therapeutic agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | MCF-7 | 5.0 |
| Reference Drug | Doxorubicin | 4.8 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies show that quinazoline derivatives can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, making them effective against both Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of the compound against selected bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
The proposed mechanisms through which 1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair.
- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting normal cell cycle progression.
Q & A
Q. What are the standard synthetic routes for this quinazoline-oxadiazole derivative?
The compound is synthesized via multi-step reactions starting with the quinazoline core, followed by functionalization with oxadiazole and benzyl groups. Key steps include:
- Condensation reactions : Use of 4-methylbenzylamine and oxadiazole intermediates under reflux in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ .
- Microwave-assisted synthesis : Accelerates reaction kinetics for oxadiazole ring formation, improving efficiency .
- Purification : Recrystallization in ethanol/methanol or column chromatography to isolate the final product .
Q. Which characterization techniques confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate connectivity of quinazoline, oxadiazole, and benzyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹ in quinazoline-dione) .
- HPLC : Assesses purity (>95% typical for pharmacological studies) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial assays : Moderate activity against Gram-positive bacteria (e.g., S. aureus) via agar diffusion, likely due to oxadiazole-mediated membrane disruption .
- Enzyme inhibition : IC₅₀ values in low micromolar range for kinases (e.g., EGFR) in fluorometric assays, suggesting anticancer potential .
- Anti-inflammatory activity : COX-2 inhibition (~40% at 10 µM) in cell-based ELISA .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- Catalyst screening : Palladium/copper catalysts enhance coupling efficiency during oxadiazole formation .
- Solvent optimization : Replacing DMF with acetonitrile reduces byproduct formation in benzylation steps .
- Temperature control : Lowering reflux temperature to 80°C prevents quinazoline core degradation .
- Real-time monitoring : TLC/HPLC tracking identifies intermediate stability issues (e.g., oxadiazole ring hydrolysis) .
Q. How can solubility challenges in pharmacological assays be resolved?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to enhance aqueous solubility for in vitro testing .
- Prodrug derivatization : Introduce phosphate or acetyl groups at the quinazoline N3 position to improve bioavailability .
- Nanoformulation : Encapsulation in PLGA nanoparticles increases stability in physiological buffers .
Q. How is structure-activity relationship (SAR) analyzed with structural analogs?
- Analog libraries : Synthesize derivatives with varied substituents (e.g., halogenated benzyl or methoxy-oxadiazole groups) and compare bioactivity .
- 3D-QSAR modeling : CoMFA/CoMSIA maps highlight steric/electronic requirements for kinase inhibition .
- Pharmacophore mapping : Identify critical motifs (e.g., oxadiazole’s dipole moment) for target binding using Schrödinger Suite .
Q. How to address contradictory activity data across studies?
- Assay standardization : Normalize protocols (e.g., fixed ATP concentration in kinase assays) to reduce variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in IC₅₀ values .
- Orthogonal validation : Confirm anticancer activity via apoptosis (Annexin V) and cell cycle (PI staining) assays alongside enzymatic data .
Q. What computational methods predict target interactions and mechanism of action?
- Molecular docking : AutoDock Vina simulates binding to EGFR (PDB: 1M17), showing hydrogen bonds with oxadiazole and quinazoline carbonyl .
- MD simulations : GROMACS analyzes binding stability (RMSD < 2 Å over 100 ns) to prioritize targets .
- Binding free energy calculations : MM-PBSA quantifies contributions of hydrophobic/electrostatic interactions .
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